Vernakalant hydrochloride
Overview
Description
Vernakalant hydrochloride is a class III antiarrhythmic drug primarily used for the rapid conversion of atrial fibrillation to sinus rhythm in adults. It was developed by Cardiome Pharma and is marketed under the brand name Brinavess . This compound is particularly effective in treating atrial fibrillation of recent onset, making it a valuable tool in cardiology.
Mechanism of Action
Target of Action
Vernakalant hydrochloride primarily targets atrial voltage-gated sodium channels and atria-specific potassium currents . These channels play a crucial role in the electrical activity of the heart, particularly in the atria. By interacting with these targets, Vernakalant can influence the heart’s rhythm and rate.
Mode of Action
This compound acts by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner . It also inhibits the late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and accelerates the onset of drug action in higher heart rates as the affinity of Vernakalant for INa also increases .
Biochemical Pathways
This compound affects the biochemical pathways involved in the generation and propagation of action potentials in the atria. It blocks currents in all phases of the atrial action potential, including the ultra-rapid delayed rectifier and the acetylcholine-dependent potassium currents . This results in the prolongation of the refractory period, which is the period during which the heart muscle cannot be re-excited immediately after a contraction .
Pharmacokinetics
This compound is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolizers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolizers . The area under the plasma Vernakalant concentration-time curve from 0 to 90 minutes was estimated to be 15% higher in CYP2D6 poor metabolizers than extensive metabolizers .
Result of Action
The primary result of this compound’s action is the rapid conversion of atrial fibrillation to sinus rhythm . It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting the ventricular refractory period .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit the liver enzyme CYP2D6 might theoretically increase Vernakalant concentrations in the body . This has been found to be of no clinical significance . Furthermore, the drug’s efficacy can be affected by the patient’s physiological state, such as the presence of ischemic heart disease and valvular states .
Biochemical Analysis
Biochemical Properties
Vernakalant hydrochloride interacts with various enzymes and proteins. It blocks currents in all phases of atrial action potential including atria-specific potassium currents (the ultra-rapid delayed rectifier and the acetylcholine dependent potassium currents) and prolongs the refractory period . It also blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa) which confers its effect on intra-atrial conduction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It dose-dependently prolongs atrial refractoriness, prolongs AV nodal conduction and refractoriness, and slightly prolongs QRS duration without significantly affecting ventricular refractory period . It also blocks atrial voltage-gated sodium channels and inhibits late sodium current, which confers its effect on intra-atrial conduction .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa), which confers its effect on intra-atrial conduction . This current blockade enhances and the onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases .
Temporal Effects in Laboratory Settings
In clinical trials of vernakalant versus placebo, a statistically significant number of patients converted to normal sinus rhythm after receiving vernakalant . For patients with atrial fibrillation continuing for 3–72 hours, the median time to conversion was between 8 and 14 minutes, with 79% of those who converted remaining in sinus rhythm at 24 hours .
Dosage Effects in Animal Models
This compound is a multiple ion channel blocker that exerts in vivo anti-fibrillatory (anti-arrhythmic) efficacy (ED 50 = 1.5 μmol/kg/min iv. against ischemia-induced arrhythmias in rats) via atrial-selective Kv1.5 blockage .
Metabolic Pathways
This compound is mainly eliminated by CYP2D6 mediated O-demethylation in CYP2D6 extensive metabolisers . Glucuronidation is the main metabolism pathway in CYP2D6 poor metabolisers .
Transport and Distribution
This compound displays low protein binding and the free fraction of vernakalant in human serum is 53-63% at concentration range of 1-5 μg/ml .
Preparation Methods
The synthesis of vernakalant hydrochloride involves several key steps:
Selective Amino Protection: The starting material undergoes selective amino protection.
Nucleophilic Addition: This is followed by a nucleophilic addition reaction.
Nucleophilic Substitution: The next step involves nucleophilic substitution.
Deprotection: The protected amino group is then deprotected.
Cyclization: Cyclization of the intermediate compound occurs.
Reduction: The compound is reduced.
Salt Formation: Finally, the hydrochloride salt is formed
These steps are carried out under mild conditions, making the process suitable for industrial production. The use of cheap and readily available starting materials further enhances the feasibility of large-scale synthesis.
Chemical Reactions Analysis
Vernakalant hydrochloride undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial in the synthesis and modification of the compound.
Substitution Reactions: Common reagents used include nucleophiles and electrophiles, which facilitate the substitution of functional groups.
Cyclization Reactions: These reactions are essential for forming the cyclic structure of the compound.
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
Scientific Research Applications
Vernakalant hydrochloride has several scientific research applications:
Cardiology: It is used extensively in the treatment of atrial fibrillation, providing rapid conversion to sinus rhythm.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its efficacy and safety profile.
Medicinal Chemistry: Studies focus on improving its synthesis and developing analogs with better therapeutic profiles.
Comparison with Similar Compounds
Vernakalant hydrochloride is unique compared to other antiarrhythmic drugs due to its selective action on atrial tissues and minimal effects on ventricular tissues. Similar compounds include:
Amiodarone: Another class III antiarrhythmic with broader effects on both atrial and ventricular tissues.
Ibutilide: A class III antiarrhythmic that also targets atrial tissues but with a different mechanism of action.
This compound’s selective action and rapid onset make it a preferred choice for the acute management of atrial fibrillation.
Properties
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHYCBFEEFHTMK-IIUXMCBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976007 | |
Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
748810-28-8, 605683-48-5 | |
Record name | Vernakalant hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=748810-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 748810-28-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERNAKALANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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